N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Description
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
- Sulfonamide derivatives, including compounds with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes I and II, which are metalloenzymes present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water, with sulfonamide derivatives showing activity in the nanomolar range (Gokcen et al., 2016).
Antifungal and Antimicrobial Activities
- Aminobenzolamide derivatives, structurally similar to antimicrobial sulfonamides, have shown potent inhibitory effects against the zinc enzyme carbonic anhydrase. When used as ligands for Ag(I) and Zn(II) metal complexes, these derivatives also exhibited effective antifungal activities against Aspergillus and Candida spp., highlighting a potential mechanism of action unrelated to inhibition of lanosterol-14-α-demethylase (Mastrolorenzo et al., 2000).
Anticancer Applications
- The synthesis and evaluation of novel sulfonamide derivatives for anticancer activity have been explored, with some compounds showing promising results against specific cancer cell lines. For example, derivatives involving 1,3,4-thiadiazole and dichloroacetic acid moieties have demonstrated anticancer activity through a pharmacophore hybridization approach (Yushyn et al., 2022).
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-24-13-9-5-4-8-12(13)15(23)19-16-20-21-17(26-16)25-10-14(22)18-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBSWBKPUSCWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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